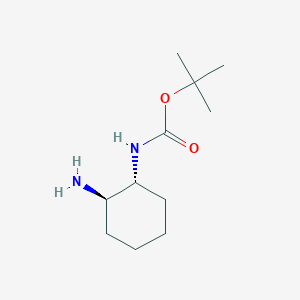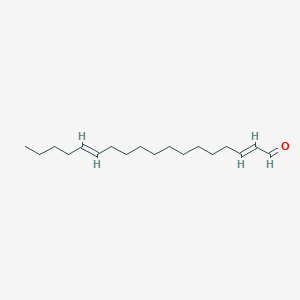
(E,Z)-2,13-Octadecadienal
説明
“(E,Z)-2,13-Octadecadienal” is likely an organic compound that contains a long carbon chain and two double bonds. The “E,Z” notation indicates the configuration of these double bonds . In the E-Z system, the higher priority groups (determined by atomic number) on each end of the double bond are analyzed. If they are on the same side, it’s a Z-isomer; if on opposite sides, it’s an E-isomer .
Molecular Structure Analysis
The molecular structure of “(E,Z)-2,13-Octadecadienal” would be characterized by its long carbon chain and the location and configuration of its double bonds . The exact structure would depend on the positions of the double bonds and the configuration (E or Z) at each double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E,Z)-2,13-Octadecadienal” would be influenced by factors such as its molecular structure, the nature of its functional groups, and the configuration of its double bonds .科学的研究の応用
Synthesis and Analytical Methods
(E,Z)-2,13-Octadecadienal has been a focus of research due to its role in the identification of sex pheromones secreted by various moth species. A study by Islam et al. (2007) detailed the synthesis and characterization of this compound, highlighting its importance in determining the specific configuration of natural pheromone components. The study emphasized the use of various analytical methods like GC-MS and HPLC for precise identification.
Pheromone Synthesis for Pest Control
The compound has been synthesized and used as a part of sex attractants for pest control in agriculture. Ebata and Mori (1979) developed a synthesis method for a mixture of this compound, which proved effective as an attractant for the Cherrytree Borer. This application demonstrates the compound's potential in integrated pest management strategies.
Pheromone Studies in Moths
Research by Nielsen et al. (1978) and Johnson et al. (1991) investigated the use of (E,Z)-2,13-Octadecadienal in mating disruption of various moth species. These studies contribute to understanding the ecological roles of pheromones and their application in controlling agricultural pests.
Attractants in Agricultural Pest Management
The compound has also been identified as an attractant in the management of agricultural pests like the banana moth. Jang et al. (2010) Jang et al. (2010) demonstrated its effectiveness as a monitoring lure for populations of this moth, indicating its utility in sustainable agricultural practices.
Structure-Activity Correlations
Studies such as those by Hoskovec et al. (1993) focus on the structural aspects of (E,Z)-2,13-Octadecadienal and its analogs, exploring how modifications in its structure affect biological activity. This research is crucial for the development of more effective pheromone-based pest control methods.
作用機序
将来の方向性
特性
IUPAC Name |
(2E,13Z)-octadeca-2,13-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-18H,2-4,7-15H2,1H3/b6-5-,17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFULMZVHNTQOK-RAPDCGKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,Z)-2,13-Octadecadienal | |
CAS RN |
99577-57-8 | |
| Record name | E,Z-2,13-Octadecadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99577-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,13-Octadecadienal, (2E,13Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



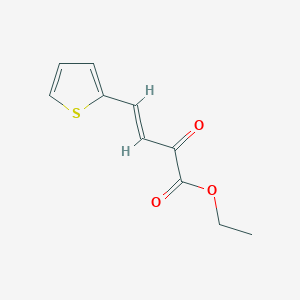
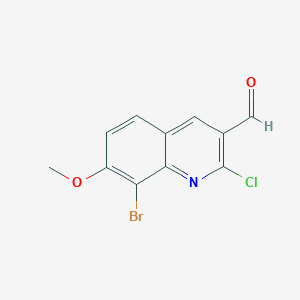

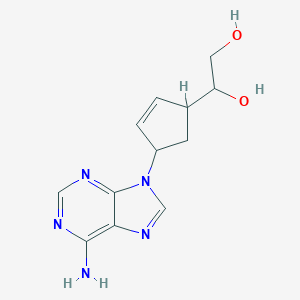
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)


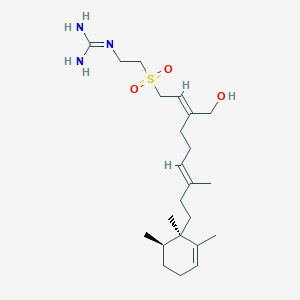
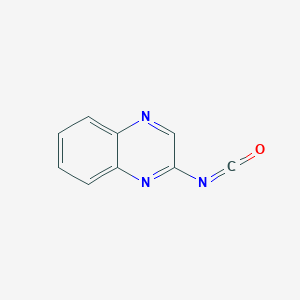
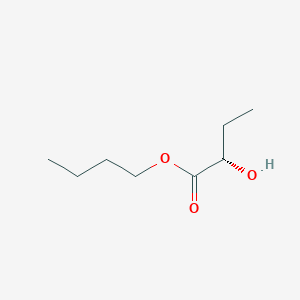


![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
